![molecular formula C14H13NO2 B5655901 2-[(2-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5655901.png)
2-[(2-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one
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Description
The compound "2-[(2-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one" is of significant interest in the field of organic chemistry due to its unique structural features and potential applications in material science and pharmaceuticals. Its structure incorporates a cycloheptatriene core substituted with an amino group linked to a methoxyphenyl moiety, showcasing interesting chemical and physical properties.
Synthesis Analysis
The synthesis of related troponoids and derivatives often involves multistep reactions, including cyclization and substitution reactions. For instance, reactions involving 2-chloro- and 2-methoxytropone with o-aminophenol have been explored to obtain cyclohepta[b][1,4]benzoxazine and related compounds, illustrating the synthetic routes that could be adapted for our compound of interest (Nozoe, Okai, & Someya, 1978).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including signal transduction pathways and metabolic pathways .
Pharmacokinetics
The compound’s methoxyphenyl group could potentially enhance its lipophilicity, which may improve its absorption and distribution .
Result of Action
Similar compounds have been shown to exert various biological effects, such as anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[(2-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one . For instance, changes in pH can affect the compound’s ionization state, which may alter its interaction with its targets .
properties
IUPAC Name |
2-(2-methoxyanilino)cyclohepta-2,4,6-trien-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14-10-6-5-8-12(14)15-11-7-3-2-4-9-13(11)16/h2-10H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUGDUFNFUXHLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=CC=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyphenyl)amino]cyclohepta-2,4,6-trien-1-one |
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